1-Naphthalenecarboxamide, N-(2-aminoethyl)-
Overview
Description
Preparation Methods
The synthesis of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthalenecarboxylic acid with 2-aminoethylamine under specific reaction conditions. The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Naphthalenecarboxamide, N-(2-aminoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenecarboxylic acid derivatives, while reduction may produce naphthalenemethylamine derivatives.
Scientific Research Applications
1-Naphthalenecarboxamide, N-(2-aminoethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Naphthalenecarboxamide, N-(2-aminoethyl)- can be compared with other similar compounds, such as:
N-(2-Aminoethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide: This compound has a similar structure but includes a tetrahydro-naphthalene ring, which may result in different chemical and biological properties.
Naphthalenecarboxamide derivatives: Various derivatives of naphthalenecarboxamide exist, each with unique substituents that can alter their reactivity and applications.
The uniqueness of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for a wide range of research applications.
Properties
IUPAC Name |
N-(2-aminoethyl)naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAOYMNVPMVLDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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